1-Hexadecyl-3-methylimidazolium tetrafluoroborate

Vue d'ensemble

Description

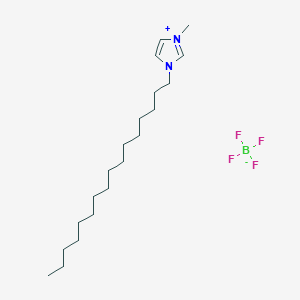

1-Hexadecyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid, which is a salt in the liquid state at relatively low temperatures. It is composed of a 1-hexadecyl-3-methylimidazolium cation and a tetrafluoroborate anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .

Méthodes De Préparation

The synthesis of 1-hexadecyl-3-methylimidazolium tetrafluoroborate typically involves a two-step process:

Synthesis of 1-hexadecyl-3-methylimidazolium bromide: This is achieved by reacting 1-methylimidazole with 1-bromohexadecane under reflux conditions.

Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Hydrolysis of BF₄⁻ Anion

The BF₄⁻ anion undergoes hydrolysis under specific conditions, releasing fluoride (F⁻) for subsequent reactions:

Mechanism :

| Conditions | Observations | Source |

|---|---|---|

| Room temperature, H₂O | No hydrolysis unless TiCl₄ is present | |

| 95°C, TiCl₄ interaction | F⁻ released, forming Ti(OH)ClₓFᵧ complexes |

Key Findings :

-

Hydrolysis is catalyzed by TiCl₄, enabling low-temperature F⁻ release .

-

NMR studies (¹⁹F, ¹¹B) confirm BF₄⁻ stability in pure H₂O but reactivity with transition metals .

Thermal Decomposition

[C₁₆mim][BF₄] exhibits thermal stability up to ~300°C, decomposing via two pathways:

| Decomposition Route | Products Identified (Py-GC/MS) | Conditions | Source |

|---|---|---|---|

| C–N bond cleavage | 1-Hexadecene, 1-methylimidazole | 300–450°C | |

| Alkyl chain scission | Shorter alkanes (C₁₄–C₁₆) | >400°C |

Notable Points :

-

Unlike PF₆⁻-based ILs, no boron-containing byproducts form during pyrolysis .

-

Decomposition kinetics are influenced by IL concentration in polymer blends .

Interactions in Polymer Systems

[C₁₆mim][BF₄] modifies polymer matrices through ionic and hydrophobic interactions:

| System | Effect Observed | Mechanism | Source |

|---|---|---|---|

| PVC/TOTM blends | Accelerated dehydrochlorination at 200°C | IL acts as HCl scavenger | |

| Silicone rubber | Improved carbon black dispersion | Cation adsorption on surface |

Data Highlights :

-

10% [C₁₆mim][BF₄] in PVC reduces onset degradation temperature by 70°C .

-

Contact angle decreases from 98° (neat PVC) to 76°, indicating enhanced wettability .

Micellization Behavior

[C₁₆mim][BF₄] forms micelles in aqueous solutions, with properties dependent on chain length and additives:

| Parameter | Value ([C₁₆mim][BF₄]) | Comparison (C₁₂/C₁₄) | Source |

|---|---|---|---|

| Critical Micelle Concentration (CMC) | 0.08 mM | C₁₂: 0.52 mM; C₁₄: 0.15 mM | |

| ΔG_m° (298 K) | -45.2 kJ/mol | Less favorable vs C₁₂/C₁₄ |

Additive Effects :

Applications De Recherche Scientifique

Polymer Science

Thermoplastic and Thermosetting Polymers

C16mimBF4 has been utilized as a plasticizer and dispersant in the formulation of polymer blends. A study demonstrated its effectiveness in enhancing the mechanical properties of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS) blends. The incorporation of C16mimBF4 improved thermal stability and mechanical strength, making these materials suitable for applications requiring durability and flexibility .

Antimicrobial Properties

Research has indicated that C16mimBF4 can impart antimicrobial properties to polymer matrices. When blended with SEBS, the ionic liquid exhibited significant antibacterial activity against various bacterial strains, highlighting its potential for use in medical devices and packaging materials .

Electrochemistry

Electrolytes in Energy Storage Devices

C16mimBF4 serves as an electrolyte in supercapacitors and batteries. Its high ionic conductivity and thermal stability make it an ideal candidate for energy storage applications. Studies have shown that devices utilizing C16mimBF4 demonstrate improved charge-discharge cycles and energy efficiency compared to traditional electrolytes .

Capillary Electrophoresis

In analytical chemistry, C16mimBF4 has been employed as a stable liquid electrolyte for capillary electrophoresis. Its ability to resolve complex mixtures, such as phenolic compounds in grape seed extracts, showcases its utility in food chemistry and environmental analysis .

Corrosion Inhibition

Corrosion Protection of Metals

C16mimBF4 has been investigated for its corrosion inhibition properties in acidic environments. Studies indicate that it can effectively reduce the corrosion rate of mild steel in hydrochloric acid solutions. The ionic liquid acts as a mixed-type inhibitor, forming a protective layer on the metal surface, which enhances resistance to corrosion .

Case Study: Corrosion Inhibition Efficiency

A comparative study evaluated the inhibition efficiency of several ionic liquids, including C16mimBF4. Results showed that at specific concentrations, C16mimBF4 achieved up to 81% inhibition efficiency, making it one of the most effective inhibitors tested .

Data Tables

Mécanisme D'action

The mechanism of action of 1-hexadecyl-3-methylimidazolium tetrafluoroborate is largely dependent on its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π stacking interactions. These interactions can influence the solubility, stability, and reactivity of other molecules in solution .

Comparaison Avec Des Composés Similaires

1-Hexadecyl-3-methylimidazolium tetrafluoroborate can be compared with other imidazolium-based ionic liquids, such as:

- 1-ethyl-3-methylimidazolium tetrafluoroborate

- 1-butyl-3-methylimidazolium tetrafluoroborate

- 1-octyl-3-methylimidazolium tetrafluoroborate

These compounds share similar properties but differ in their alkyl chain lengths, which can affect their solubility, melting points, and phase behavior. The longer alkyl chain in this compound provides it with unique properties, such as higher hydrophobicity and the ability to form micellar and lamellar structures in solution .

Activité Biologique

1-Hexadecyl-3-methylimidazolium tetrafluoroborate (C16mimBF4) is a type of ionic liquid (IL) that has garnered attention due to its unique properties and potential biological applications. This article explores its biological activity, including antibacterial properties, interactions with various compounds, and its role in polymer blends.

Overview of this compound

C16mimBF4 is characterized by a long hydrophobic alkyl chain and a tetrafluoroborate anion, which contribute to its solubility and interaction properties. Its structure allows it to function as both a solvent and an active component in various formulations.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of C16mimBF4. For instance, in an investigation involving polymer blends of polyvinyl chloride (PVC) and polystyrene-ethylene-butylene-styrene (SEBS), the ionic liquid was incorporated at varying concentrations (1%, 5%, and 10%) to evaluate its antibacterial efficacy against Escherichia coli and Staphylococcus epidermidis. The results indicated that the blends exhibited significant antibacterial activity, with the size of inhibition zones correlating positively with the concentration of C16mimBF4 used .

Table 1: Antibacterial Activity of C16mimBF4 in Polymer Blends

| Concentration (%) | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 1 | 12 | E. coli |

| 5 | 18 | E. coli |

| 10 | 25 | E. coli |

| 1 | 10 | S. epidermidis |

| 5 | 15 | S. epidermidis |

| 10 | 22 | S. epidermidis |

The antibacterial mechanism of C16mimBF4 involves disrupting bacterial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is attributed to the ionic nature of the compound, which interacts with the negatively charged components of bacterial membranes .

Solvent Properties and Interactions

C16mimBF4 has been studied for its solvent properties, particularly in relation to its ability to dissolve various organic compounds. The activity coefficients at infinite dilution for numerous solutes have been measured, demonstrating that C16mimBF4 can effectively solvate both polar and non-polar compounds . This property makes it suitable for applications in extraction processes and as a medium for chemical reactions.

Table 2: Solvent Properties of C16mimBF4

| Solute Type | Activity Coefficient (at infinite dilution) |

|---|---|

| Aromatic Compounds | High |

| Aliphatic Compounds | Moderate |

| Polar Solvents | Low |

Case Studies

- Extraction Processes : A study evaluated the use of C16mimBF4 in extracting terpenes from plant materials. The ionic liquid demonstrated high selectivity and efficiency in separating terpenes due to its unique solvation properties .

- Polymer Applications : The incorporation of C16mimBF4 into polymer matrices has shown promise in enhancing mechanical properties while providing antimicrobial effects, making these materials suitable for medical applications .

Propriétés

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.BF4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3,4)5/h18-20H,3-17H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCIBNGOVJQXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049254 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-64-4 | |

| Record name | 1-Hexadecyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.